Navigating Three-Dimensional Chemical Space: A Technical Guide to 8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane
Navigating Three-Dimensional Chemical Space: A Technical Guide to 8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane
For Researchers, Scientists, and Drug Development Professionals
Introduction: Embracing Spatial Complexity in Drug Design
In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the traditional "flat" chemical space of aromatic and conformationally flexible molecules. The strategic incorporation of rigid, three-dimensional scaffolds has emerged as a powerful approach to unlock new pharmacological potential. Among these, spirocyclic systems, which feature two rings sharing a single carbon atom, have garnered significant attention. This guide provides an in-depth technical overview of 8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane , a versatile building block that offers a unique combination of structural rigidity, desirable physicochemical properties, and synthetic tractability. Its Chemical Abstracts Service (CAS) number is 1367777-12-5 .[1][2]
The 2-oxa-5,8-diazaspiro[3.5]nonane core integrates an oxetane ring with a piperazine moiety. This arrangement is of particular interest as the oxetane can serve as a polar bioisostere for a gem-dimethyl group, enhancing metabolic stability and aqueous solubility, while the piperazine fragment is a well-established pharmacophore.[3] The tert-butyloxycarbonyl (Boc) protecting group on the 8-position nitrogen allows for selective functionalization of the secondary amine at the 5-position, making it a valuable intermediate for the synthesis of diverse compound libraries.
Physicochemical Properties and Structural Attributes
The unique spirocyclic architecture of 8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane imparts a defined three-dimensional geometry, which can facilitate precise interactions with biological targets. The presence of heteroatoms also contributes to its favorable physicochemical properties, which are crucial for drug development.
| Property | Value | Source |
| CAS Number | 1367777-12-5 | [1] |
| Molecular Formula | C₁₁H₂₀N₂O₃ | [1] |
| Molecular Weight | 228.29 g/mol | [1] |
| IUPAC Name | tert-butyl 2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate | [1] |
| SMILES | CC(C)(C)OC(=O)N1CCNC2(COC2)C1 | [1] |
| Predicted XlogP | 0.2 | PubChem (for a related isomer) |
| Predicted Hydrogen Bond Donors | 1 | PubChem (for a related isomer) |
| Predicted Hydrogen Bond Acceptors | 4 | PubChem (for a related isomer) |
Synthesis of 8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane: A Plausible Synthetic Route
The overall synthetic strategy involves the initial formation of a protected piperazinone ring, followed by the construction of the spiro-oxetane moiety, and subsequent reduction and protection steps.
Caption: Proposed synthetic workflow for 8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane.
Detailed Experimental Protocol (Plausible)
Step 1: Synthesis of N-benzyl-4-piperidone
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To a solution of diethanolamine in a suitable solvent such as acetonitrile, add a base like potassium carbonate.
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Cool the mixture in an ice bath and add benzyl bromide dropwise.
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Allow the reaction to warm to room temperature and stir overnight.
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Filter the solids and concentrate the filtrate under reduced pressure.
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The crude N-benzyldiethanolamine is then oxidized using an oxidizing agent like pyridinium chlorochromate (PCC) in dichloromethane to yield N-benzyl-4-piperidone.
Step 2: Synthesis of 8-benzyl-2-oxa-5,8-diazaspiro[3.5]nonane
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To a solution of trimethylsulfoxonium iodide in dry THF, add sodium hydride at 0 °C.
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Stir the resulting mixture at room temperature for 1 hour to form the Corey-Chaykovsky reagent.
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Add a solution of N-benzyl-4-piperidone in THF dropwise to the ylide solution at 0 °C.
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Allow the reaction to stir at room temperature overnight.
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Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
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The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated. The resulting epoxide is then treated with a Lewis acid to facilitate rearrangement to the spiro-oxetane.
Step 3: Synthesis of 2-oxa-5,8-diazaspiro[3.5]nonane
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Dissolve 8-benzyl-2-oxa-5,8-diazaspiro[3.5]nonane in methanol.
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Add palladium on carbon (10 wt. %) to the solution.
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Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the reaction is complete (monitored by TLC).
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Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected diamine.
Step 4: Synthesis of 8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane
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Dissolve the crude 2-oxa-5,8-diazaspiro[3.5]nonane in dichloromethane and add a base such as triethylamine.
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Cool the solution to 0 °C and add a solution of di-tert-butyl dicarbonate (Boc₂O) in dichloromethane dropwise.
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Stir the reaction at room temperature for several hours until completion.
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Wash the reaction mixture with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane.
Applications in Drug Discovery and Medicinal Chemistry
The 2-oxa-5,8-diazaspiro[3.5]nonane scaffold is a prime candidate for incorporation into drug discovery programs due to its desirable properties as a bioisosteric replacement for other common motifs and its ability to confer advantageous physicochemical properties.
Bioisosteric Replacement
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a cornerstone of modern medicinal chemistry.[5] The 2-oxa-5,8-diazaspiro[3.5]nonane moiety can be considered a valuable bioisostere for several commonly used fragments in drug molecules:
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Piperazine: The piperazine ring is a ubiquitous scaffold in centrally active agents. The spirocyclic nature of the 2-oxa-5,8-diazaspiro[3.5]nonane offers a more rigid and three-dimensional alternative, which can lead to increased potency and selectivity by locking the molecule into a more receptor-favorable conformation.
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Morpholine: The oxetane portion of the scaffold can mimic the ether oxygen of morpholine, which is often incorporated to improve solubility and metabolic stability. The spirocyclic system provides a novel vector for exiting the ring system compared to a simple morpholine.
Caption: Bioisosteric relationship of the 2-oxa-5,8-diazaspiro[3.5]nonane scaffold.
Improving "Drug-Likeness"
The incorporation of sp³-rich, rigid scaffolds is a well-established strategy to improve the "drug-likeness" of lead compounds. The 2-oxa-5,8-diazaspiro[3.5]nonane core can positively impact several key properties:
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Solubility: The presence of the oxetane ring and two nitrogen atoms can enhance aqueous solubility, which is often a challenge in drug development.
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Metabolic Stability: The rigid spirocyclic framework can be less susceptible to metabolic degradation compared to more flexible aliphatic chains.
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Lipophilicity: The introduction of heteroatoms can help to modulate the lipophilicity of a molecule, bringing it into a more favorable range for oral absorption and cell permeability.
While specific examples of marketed drugs containing the 8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane scaffold are not yet available, its structural features make it a highly attractive building block for the development of novel kinase inhibitors, GPCR modulators, and other therapeutic agents where precise control of molecular shape and properties is critical.
Characterization and Quality Control: A Self-Validating System
The identity and purity of 8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane should be rigorously confirmed using a combination of analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the Boc group around 1.4 ppm. The protons on the piperazine and oxetane rings will appear as multiplets in the aliphatic region (typically 2.5-4.5 ppm).
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¹³C NMR: The carbon NMR spectrum will show a signal for the quaternary spiro carbon, as well as distinct signals for the carbons of the Boc group, the piperazine ring, and the oxetane ring.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 229.15.
Chromatographic Purity
The purity of the compound should be assessed by High-Performance Liquid Chromatography (HPLC) and/or Gas Chromatography (GC), with a purity of ≥95% being suitable for most research applications.
Conclusion
8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane is a valuable and versatile building block for modern drug discovery. Its unique three-dimensional structure, favorable physicochemical properties, and synthetic accessibility make it an attractive scaffold for the development of novel therapeutic agents. By providing a rigid and tunable platform for exploring chemical space, this and other spirocyclic systems will undoubtedly play an increasingly important role in the design of the next generation of medicines.
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